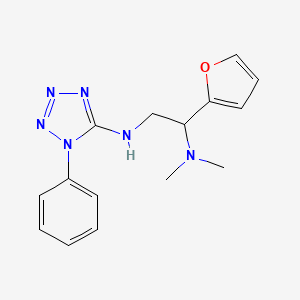![molecular formula C15H10ClN3O3 B7536735 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, it acts as an insecticide by disrupting the nervous system of insects. In material science, it has been investigated for its potential use as an electron transport material in organic electronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate vary depending on its application. In medicine, it has been shown to have cytotoxic effects on cancer cells and to induce apoptosis. In agriculture, it has been shown to have insecticidal effects on insects. In material science, it has been investigated for its potential use as an electron transport material in organic electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate in lab experiments include its potential applications in various fields, its relatively low cost, and its ease of synthesis. The limitations include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate. In medicine, further research is needed to fully understand its mechanism of action and to develop more effective cancer treatments. In agriculture, research is needed to determine its potential as a pesticide and to develop more environmentally friendly insecticides. In material science, research is needed to optimize its use as an electron transport material in organic electronic devices and to develop new materials with improved properties.
Synthesemethoden
The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate involves the reaction of 4-chlorobenzohydrazide with ethyl pyruvate in the presence of acetic acid and sodium acetate. The resulting product is then treated with phosphorus oxychloride and pyridine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have antimicrobial, antifungal, and anticancer properties. In agriculture, it has been studied as a potential pesticide due to its insecticidal properties. In material science, it has been investigated for its potential applications in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-3-1-10(2-4-12)14-19-18-13(22-14)9-21-15(20)11-5-7-17-8-6-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIGQSULUAJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)COC(=O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)





![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)